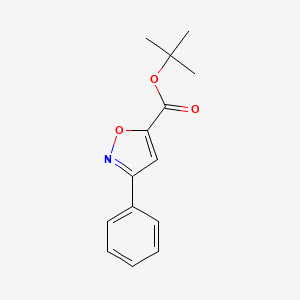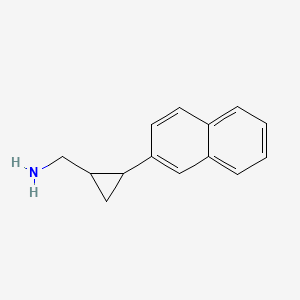
7-amino-N-methylheptanamidehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-N-methylheptanamide hydrochloride is a chemical compound with the molecular formula C8H18N2O·HCl It is an amide derivative, characterized by the presence of an amino group and a methyl group attached to the heptanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-N-methylheptanamide hydrochloride typically involves the reaction of heptanamide with methylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Heptanamide and methylamine.
Reaction: The heptanamide is reacted with methylamine in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the amide bond.
Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 7-amino-N-methylheptanamide hydrochloride may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Analyse Chemischer Reaktionen
Types of Reactions
7-amino-N-methylheptanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Wissenschaftliche Forschungsanwendungen
7-amino-N-methylheptanamide hydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-amino-N-methylheptanamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-aminoheptanamide: Lacks the methyl group, leading to different chemical properties.
N-methylheptanamide: Lacks the amino group, affecting its reactivity and applications.
Heptanamide: The parent compound without any substitutions.
Uniqueness
7-amino-N-methylheptanamide hydrochloride is unique due to the presence of both an amino group and a methyl group, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H19ClN2O |
|---|---|
Molekulargewicht |
194.70 g/mol |
IUPAC-Name |
7-amino-N-methylheptanamide;hydrochloride |
InChI |
InChI=1S/C8H18N2O.ClH/c1-10-8(11)6-4-2-3-5-7-9;/h2-7,9H2,1H3,(H,10,11);1H |
InChI-Schlüssel |
OEONOYCQQPOLBI-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)CCCCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-Amino-2-[2-(propan-2-yloxy)phenyl]ethan-1-ol](/img/structure/B13615571.png)




